1-(3-Fluorophenoxy)butan-2-amine
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Overview
Description
1-(3-Fluorophenoxy)butan-2-amine is an organic compound with the molecular formula C10H14FNO It is a member of the amine family, characterized by the presence of an amine group (-NH2) attached to a butane chain, which is further substituted with a 3-fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenoxy)butan-2-amine typically involves the reaction of 3-fluorophenol with butan-2-amine. One common method is the nucleophilic substitution reaction, where 3-fluorophenol is reacted with butan-2-amine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenoxy)butan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound.
Reduction: The nitro compound can be reduced back to the amine.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the amine.
Substitution: The major products depend on the nucleophile used, but typically involve the replacement of the fluorine atom with the nucleophile.
Scientific Research Applications
1-(3-Fluorophenoxy)butan-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenoxy)butan-2-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with various biological molecules, while the fluorophenoxy group can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-(3-Fluorophenoxy)butan-2-amine can be compared with other similar compounds, such as:
1-(4-Fluorophenoxy)butan-2-amine: Similar structure but with the fluorine atom at the 4-position.
1-(3-Chlorophenoxy)butan-2-amine: Similar structure but with a chlorine atom instead of fluorine.
1-(3-Methylphenoxy)butan-2-amine: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine is known for its ability to enhance the stability and lipophilicity of organic molecules, making this compound a valuable compound for various applications.
Properties
Molecular Formula |
C10H14FNO |
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Molecular Weight |
183.22 g/mol |
IUPAC Name |
1-(3-fluorophenoxy)butan-2-amine |
InChI |
InChI=1S/C10H14FNO/c1-2-9(12)7-13-10-5-3-4-8(11)6-10/h3-6,9H,2,7,12H2,1H3 |
InChI Key |
NTWLELKSTVYWHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC1=CC(=CC=C1)F)N |
Origin of Product |
United States |
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